[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
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Overview
Description
The compound [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate is a complex organic molecule belonging to the class of steroids. Steroids are characterized by their four-ring structure, which is a hallmark of many biologically active compounds, including hormones and vitamins. This particular compound is notable for its acetylated hydroxyl groups at positions 3 and 17, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the acetylation of the hydroxyl groups at positions 3 and 17 using acetic anhydride in the presence of a base such as pyridine . The reaction is usually carried out under mild conditions to prevent over-acetylation or degradation of the steroid nucleus.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product is often achieved through recrystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes . The acetyl groups at positions 3 and 17 can enhance its binding affinity and selectivity for these receptors .
Comparison with Similar Compounds
Similar Compounds
- [(3R,10S,13S,17S)-3-((2-methoxyphenyl)amino)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethan-1-one
- [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-(trifluoromethylsulfonyloxy)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Uniqueness
The uniqueness of [(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate lies in its specific acetylation pattern, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the structure-activity relationships of steroids and for developing new steroid-based therapeutics .
Properties
Molecular Formula |
C22H32O4 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[(3R,13S,17S)-17-acetyloxy-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C22H32O4/c1-13(23)25-16-5-7-17-15(12-16)4-6-19-18(17)10-11-22(3)20(19)8-9-21(22)26-14(2)24/h16,18-21H,4-12H2,1-3H3/t16-,18?,19?,20?,21+,22+/m1/s1 |
InChI Key |
ZWIAYNRTTQQCJT-PRFDQPNFSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1CCC2=C(C1)CCC3C2CC[C@]4(C3CC[C@@H]4OC(=O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2=C(C1)CCC3C2CCC4(C3CCC4OC(=O)C)C |
Origin of Product |
United States |
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